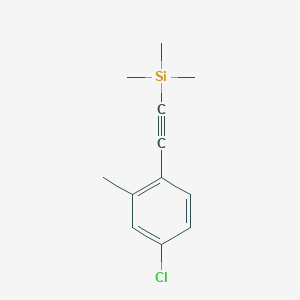
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: is a chemical compound with the molecular formula C12H15ClSi. It is a derivative of phenylethynyl with a chloro and methyl group on the benzene ring and a trimethylsilyl group attached to the ethynyl group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-2-methylbenzene and trimethylsilyl chloride .
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide , and a suitable solvent like dimethylformamide (DMF) .
Procedure: The base deprotonates the benzene ring, forming a phenyl anion, which then reacts with trimethylsilyl chloride to form the desired product.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography to remove impurities and byproducts.
Chemical Reactions Analysis
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents like chromium trioxide .
Reduction: Reduction reactions can convert the compound to 4-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether.
Substitution: Various nucleophiles, such as alcohols or amines, in the presence of a catalyst.
Major Products Formed:
4-chloro-2-methylbenzoic acid: (from oxidation)
4-chloro-2-methylbenzene: (from reduction)
Various substituted phenylethynyl compounds (from substitution reactions)
Scientific Research Applications
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of materials and chemicals that require specific functional groups.
Mechanism of Action
The mechanism by which (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at the ethynyl position. The compound can also participate in cross-coupling reactions, forming carbon-carbon bonds essential for building complex organic molecules.
Comparison with Similar Compounds
Trimethylsilyl chloride
Trimethylsilane
Phenylethynyl derivatives
Properties
Molecular Formula |
C12H15ClSi |
|---|---|
Molecular Weight |
222.78 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-9-12(13)6-5-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI Key |
OAXRNWDBJZLZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



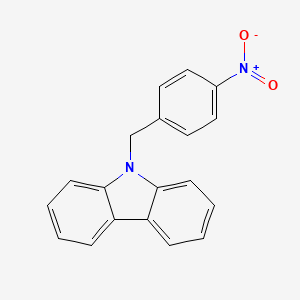
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
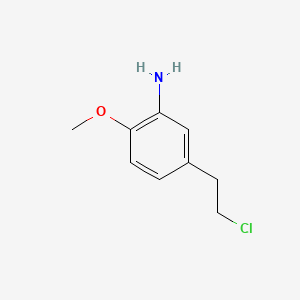
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
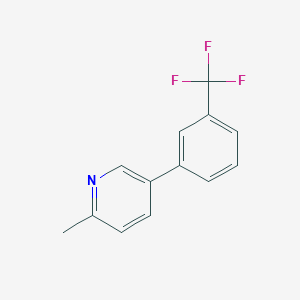
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
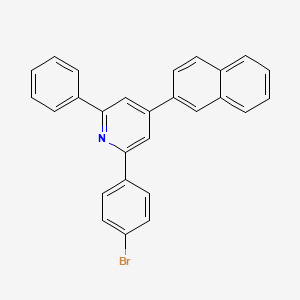
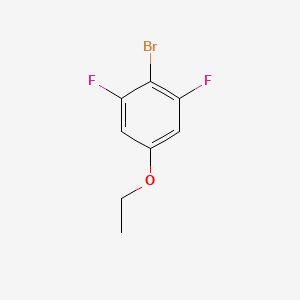

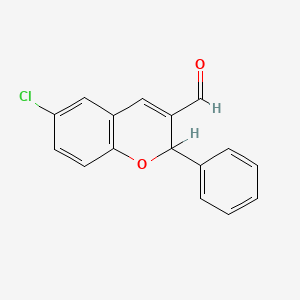
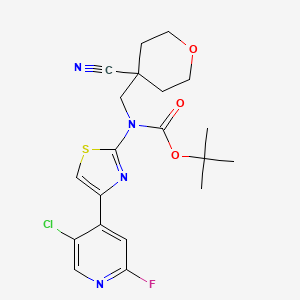
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
